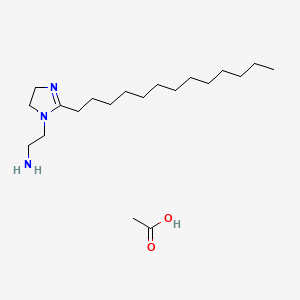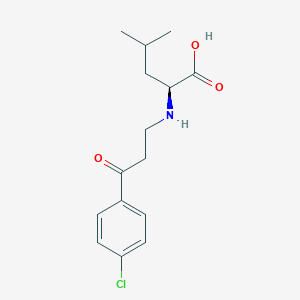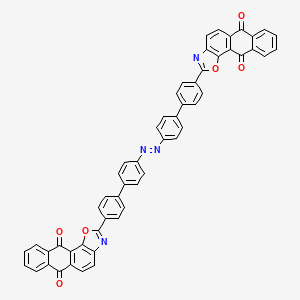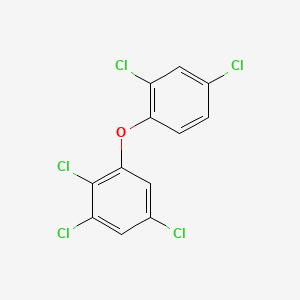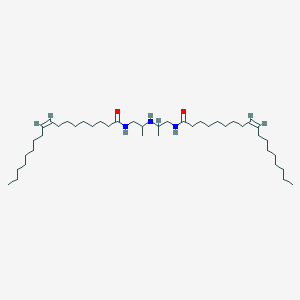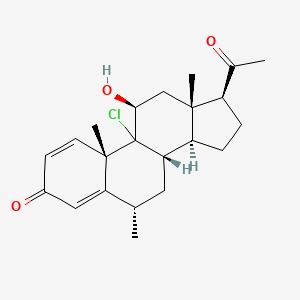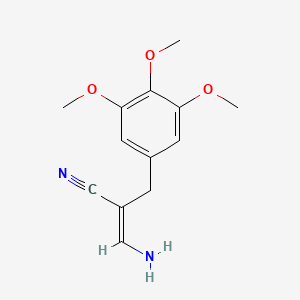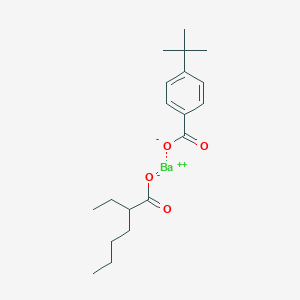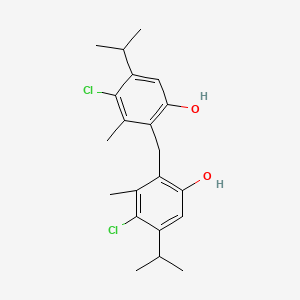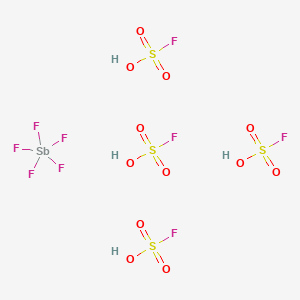
Einecs 251-739-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Fluorosulphuric acid, compound with antimony pentafluoride (4:1), is typically synthesized by reacting fluorosulphuric acid (HSO3F) with antimony pentafluoride (SbF5) in a controlled environment. The reaction is highly exothermic and requires careful handling to avoid any hazardous situations. The general reaction can be represented as:
HSO3F+SbF5→HFSbF5
Industrial Production Methods
In industrial settings, the production of this compound involves the use of specialized equipment to handle the highly corrosive nature of the reactants and products. The reaction is carried out in reactors made of materials resistant to corrosion, such as Teflon or other fluoropolymer-lined vessels. The process is monitored to ensure the correct stoichiometry and reaction conditions are maintained to achieve high yields and purity.
化学反応の分析
Types of Reactions
Fluorosulphuric acid, compound with antimony pentafluoride (4:1), undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced under specific conditions.
Substitution: It can participate in substitution reactions where one or more atoms in a molecule are replaced by another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids, bases, and other fluorinating agents. The reactions are typically carried out under controlled temperatures and pressures to ensure safety and efficiency.
Major Products Formed
The major products formed from reactions involving fluorosulphuric acid, compound with antimony pentafluoride (4:1), depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the compound may produce various oxidized products, while in substitution reactions, different substituted compounds may be formed.
科学的研究の応用
Fluorosulphuric acid, compound with antimony pentafluoride (4:1), has a wide range of scientific research applications, including:
Chemistry: It is used as a superacid in various chemical reactions to study reaction mechanisms and synthesize new compounds.
Biology: It is used in certain biochemical assays and experiments to understand the behavior of biological molecules under extreme conditions.
作用機序
The mechanism by which fluorosulphuric acid, compound with antimony pentafluoride (4:1), exerts its effects involves its strong acidic and oxidizing properties. It can donate protons (H+) and accept electrons, making it a versatile reagent in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
Sulfuric Acid (H2SO4): A strong acid commonly used in various industrial and laboratory applications.
Antimony Pentafluoride (SbF5): A strong fluorinating agent used in the synthesis of various fluorinated compounds.
Trifluoromethanesulfonic Acid (CF3SO3H): Another superacid used in organic synthesis and catalysis.
Uniqueness
Fluorosulphuric acid, compound with antimony pentafluoride (4:1), is unique due to its combination of strong acidic and fluorinating properties. This makes it particularly useful in reactions requiring both high acidity and the ability to introduce fluorine atoms into molecules, which is not commonly found in other similar compounds .
特性
CAS番号 |
33910-86-0 |
|---|---|
分子式 |
F9H4O12S4Sb |
分子量 |
617.0 g/mol |
IUPAC名 |
pentafluoro-λ5-stibane;sulfurofluoridic acid |
InChI |
InChI=1S/4FHO3S.5FH.Sb/c4*1-5(2,3)4;;;;;;/h4*(H,2,3,4);5*1H;/q;;;;;;;;;+5/p-5 |
InChIキー |
UOKSBPAPYUQYSG-UHFFFAOYSA-I |
正規SMILES |
OS(=O)(=O)F.OS(=O)(=O)F.OS(=O)(=O)F.OS(=O)(=O)F.F[Sb](F)(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




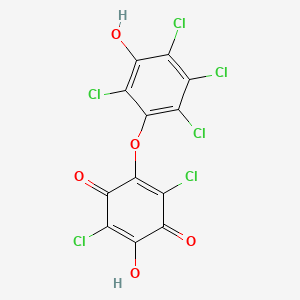
![4,7,7-Trimethylbicyclo[4.1.0]hept-4-ene-3-carbaldehyde](/img/structure/B12683500.png)
